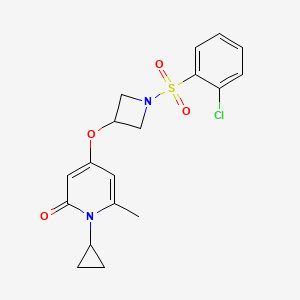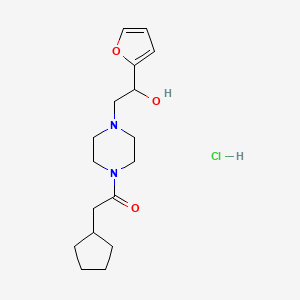
2-Cyclopentyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H27ClN2O3 and its molecular weight is 342.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
This compound is involved in synthetic pathways that lead to novel derivatives with potential pharmacological applications. For example, Kumar et al. (2017) described the synthesis of novel derivatives involving furan-2-yl components, highlighting their antidepressant and antianxiety activities in preclinical models (J. Kumar et al., 2017). Similarly, Nasibullina et al. (2015) explored iminofuran chemistry, indicating the compound's versatility in creating new heterocyclic systems with potential biological activities (E. R. Nasibullina et al., 2015).
Pharmacological Evaluations
Research has also focused on evaluating the pharmacological properties of derivatives of this compound. For instance, Erve et al. (2007) described the in vitro biotransformation of prazosin, highlighting the metabolic pathways and potential bioactivation processes, which could inform the development of safer and more effective drugs (J. Erve et al., 2007).
Potential Therapeutic Applications
Several studies have identified potential therapeutic applications for derivatives of this compound. Abbasi et al. (2018) synthesized new 2-furoic piperazide derivatives and evaluated their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggesting their promise in treating type 2 diabetes and Alzheimer's disease (M. Abbasi et al., 2018). Furthermore, Rajkumar et al. (2014) investigated novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives for their antimicrobial activities, highlighting their potential as antibacterial and antifungal agents (R. Rajkumar et al., 2014).
Anticancer Activity
The exploration of anticancer properties is another significant area of research. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and evaluated their anticancer activity, demonstrating their potential efficacy against various cancer cell lines (Sandeep Kumar et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of 2-Cyclopentyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride are Cathepsin C , CELA1 , and CELA3A . These enzymes play a crucial role in the process of cell necrosis .
Mode of Action
This compound acts as an inhibitor of Cathepsin C, CELA1, and CELA3A . It inhibits the activity of these enzymes, thereby preventing cell and tissue necrosis .
Biochemical Pathways
By inhibiting Cathepsin C, CELA1, and CELA3A, this compound affects the biochemical pathways that lead to cell necrosis . The downstream effects include the prevention of cell swelling, chromatin digestion, disruption of plasma and organelle membranes, and ultimately, cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell necrosis . This results in the prevention of cell swelling, chromatin digestion, and disruption of plasma and organelle membranes .
Propriétés
IUPAC Name |
2-cyclopentyl-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c20-15(16-6-3-11-22-16)13-18-7-9-19(10-8-18)17(21)12-14-4-1-2-5-14;/h3,6,11,14-15,20H,1-2,4-5,7-10,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJGBGTWULYWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

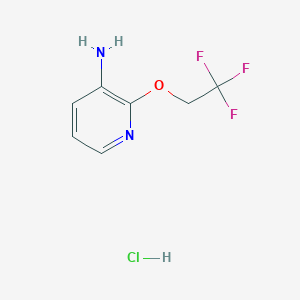
![3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)
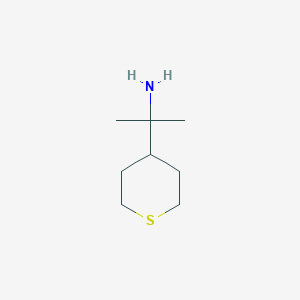
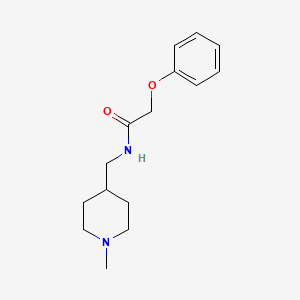
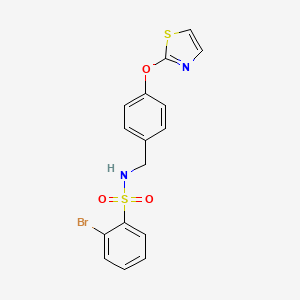
![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)
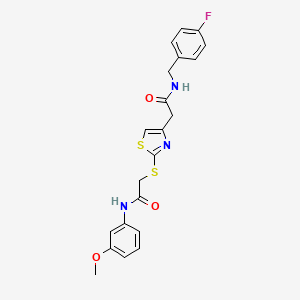
![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2552186.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)
![1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2552191.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2552194.png)
